Boc-D-Valine-L-Phe-OH
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Overview
Description
Boc-D-Valine-L-Phe-OH is a compound used in peptide synthesis. It is a dipeptide consisting of D-valine and L-phenylalanine, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of D-valine. This compound is commonly used in solid-phase peptide synthesis due to its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Valine-L-Phe-OH typically involves the following steps:
Protection of the amino group: The amino group of D-valine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection: Using industrial-grade di-tert-butyl dicarbonate and bases in large reactors.
Automated coupling: Employing automated peptide synthesizers to couple the protected D-valine with L-phenylalanine efficiently.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Valine-L-Phe-OH undergoes several types of chemical reactions:
Coupling reactions: It can be coupled with other amino acids or peptides using coupling reagents like DCC or DIC.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane, hydrochloric acid, methanol.
Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, 1-hydroxybenzotriazole, 1-hydroxy-7-azabenzotriazole.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of the dipeptide.
Coupling: Formation of longer peptide chains by linking with other amino acids.
Scientific Research Applications
Boc-D-Valine-L-Phe-OH is widely used in scientific research, particularly in:
Peptide synthesis: It serves as a building block for synthesizing longer peptides and proteins.
Drug development: Used in the synthesis of peptide-based drugs and prodrugs.
Biological studies: Employed in studying protein-protein interactions and enzyme-substrate interactions.
Industrial applications: Utilized in the production of peptide-based materials and biopolymers.
Mechanism of Action
The mechanism of action of Boc-D-Valine-L-Phe-OH involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of D-valine during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further peptide bond formation, allowing the synthesis of longer peptide chains .
Comparison with Similar Compounds
Similar Compounds
Boc-L-Valine-L-Phe-OH: Similar structure but with L-valine instead of D-valine.
Boc-D-Valine-L-Leucine-OH: Contains L-leucine instead of L-phenylalanine.
Boc-L-Valine-L-Leucine-OH: Both amino acids are in the L-configuration.
Uniqueness
Boc-D-Valine-L-Phe-OH is unique due to the presence of D-valine, which can impart different stereochemical properties compared to its L-valine counterpart. This can affect the overall conformation and biological activity of the synthesized peptides .
Properties
IUPAC Name |
(2S)-2-[[(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-12(2)15(21-18(25)26-19(3,4)5)16(22)20-14(17(23)24)11-13-9-7-6-8-10-13/h6-10,12,14-15H,11H2,1-5H3,(H,20,22)(H,21,25)(H,23,24)/t14-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPXIFCBNOUEBC-LSDHHAIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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